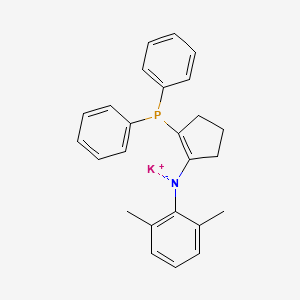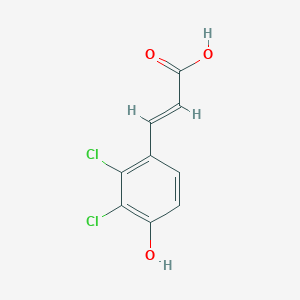
potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide is a complex organophosphorus compound It features a potassium cation coordinated to an amide anion, which is further substituted with a 2,6-dimethylphenyl group and a 2-(diphenylphosphino)cyclopent-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide typically involves the reaction of 2,6-dimethylphenylamine with a cyclopent-1-en-1-yl derivative in the presence of a diphenylphosphine reagent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The potassium cation is introduced through the use of potassium tert-butoxide or potassium hydride as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted amides.
Applications De Recherche Scientifique
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mécanisme D'action
The mechanism by which potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide exerts its effects involves coordination to metal centers in catalytic processes. The diphenylphosphino group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The amide group can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide: is similar to other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclopent-1-en-1-yl group and a diphenylphosphino group, providing distinct steric and electronic properties. This makes it particularly effective in specific catalytic applications where traditional phosphine ligands may not perform as well.
Propriétés
Formule moléculaire |
C25H25KNP |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
potassium;(2,6-dimethylphenyl)-(2-diphenylphosphanylcyclopenten-1-yl)azanide |
InChI |
InChI=1S/C25H25NP.K/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22;/h3-9,11-16H,10,17-18H2,1-2H3;/q-1;+1 |
Clé InChI |
FRPYRVZENYZXFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[N-]C2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)







![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)


